8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid
Description
This compound features an 8-azabicyclo[3.2.1]octene core substituted with a benzoyl group at position 8, a pyridin-3-yl group at position 2, and a carboxylic acid at position 6. The bicyclic scaffold is shared with several bioactive compounds, making structural and functional comparisons essential.
Properties
IUPAC Name |
8-benzoyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(13-5-2-1-3-6-13)22-17-9-8-15(14-7-4-10-21-12-14)18(22)11-16(17)20(24)25/h1-8,10,12,16-18H,9,11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDKXJANAMJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2CC(C1N2C(=O)C3=CC=CC=C3)C(=O)O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octene core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Pyridine Ring: The pyridine ring is incorporated via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 21
- N : 1
- O : 4
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial : Compounds related to the bicyclic structure have shown effectiveness against various microbial strains.
- Anticancer : Some derivatives have demonstrated significant inhibitory effects on cancer cell lines, particularly ovarian cancer (IGROV1) .
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of related compounds on a panel of 60 human cancer cell lines, revealing that certain derivatives exhibited notable growth inhibition at concentrations as low as 10 µM .
- Synthesis and Evaluation of Derivatives : Research has focused on synthesizing various derivatives of bicyclic compounds to explore their biological activities. For instance, the synthesis of 8-(thiophene-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has led to investigations into its potential as an anticancer agent due to its structural similarities .
Synthetic Pathways
The synthesis of 8-benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene can be approached through several methods:
- Reductive Lactamization : Utilizing sodium dithionite for the conversion of nitro groups to amino groups followed by lactamization has been effective in obtaining pure compounds .
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting microbial infections and cancer.
- Medicinal Chemistry Research : Investigating structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine without substituents | Antimicrobial |
| Thiophene-based derivatives | Contains thiophene ring | Anticancer |
| N-acyl derivatives of nortropane | Similar bicyclic framework | Various pharmacological activities |
Mechanism of Action
The mechanism of action of 8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 8-azabicyclo[3.2.1]octane/octene core is a common motif in agrochemicals and pharmaceuticals. Key comparisons include:
Insecticidal Derivatives
- Urch et al. (1998) : Bicyclic amines with pyridinyl, benzyl, or heteroaromatic substituents (e.g., WO 9825924 A1) exhibit insecticidal activity. The target compound’s pyridin-3-yl group aligns with these designs, but its 8-benzoyl group (vs. benzyl or alkyl in Urch’s compounds) may enhance metabolic stability due to reduced oxidation susceptibility .
- Takahashi et al. (2014): Fused oxazole derivatives (WO 2014104407 A1) prioritize heterocyclic substituents for pest control.
Pharmaceutical Derivatives
- Tropifexor : Contains a 8-azabicyclo[3.2.1]octane core with a benzothiazole-carboxylic acid group. It acts as a farnesoid X receptor (FXR) agonist for metabolic disorders. The target’s carboxylic acid at position 6 mirrors tropifexor’s solubility-enhancing design, but the lack of a fused benzothiazole ring may limit FXR affinity .
- Mu-Opioid Antagonists : Theravance’s derivatives (WO2007/103187) feature varied substituents (e.g., aryloxy groups) for receptor antagonism. The target’s benzoyl and pyridinyl groups suggest divergent binding profiles .
Chemical Intermediates
- PharmaBlock’s 8-Azabicyclo[3.2.1]octane Esters: Compounds like 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS: 1366053-52-2) are synthetic precursors.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Insecticidal Potential: The pyridin-3-yl group in the target compound is structurally analogous to insecticidal derivatives, but its efficacy remains unverified. Benzoyl substitution may improve environmental stability compared to benzyl-based analogues .
Safety Profile : While direct data are lacking, similar bicyclic compounds (e.g., –6) require stringent safety protocols, implying the need for careful handling of the target compound .
Biological Activity
8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.
- CAS Number : 1447603-94-2
- Molecular Formula : C20H18N2O3
- Molecular Weight : 334.37 g/mol
Biological Applications
The compound is primarily utilized in the following areas:
-
Pharmaceutical Development :
- It serves as a key intermediate in synthesizing novel analgesics and anti-inflammatory agents, indicating its potential therapeutic applications.
-
Drug Design :
- The unique structural features make it a valuable scaffold for developing new drugs targeting specific biological pathways.
-
Biochemical Research :
- It is used to study interactions with biological receptors, contributing to the understanding of disease mechanisms and therapeutic targets.
-
Material Science :
- The compound's chemical stability and reactivity allow for applications in developing advanced materials like polymers and coatings.
- Analytical Chemistry :
Research indicates that this compound may interact with various biological receptors, which is critical for its pharmacological effects. Its structure allows it to modulate receptor activity, potentially influencing pathways involved in pain perception and inflammation.
Cytotoxic Activity
A study investigated the cytotoxic effects of derivatives related to this compound against various human tumor cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that modifications to the compound could enhance its effectiveness as an anticancer agent:
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound 1d | A549 (Lung) | <30 | High cytotoxicity observed |
| Compound 1b | SK-BR-3 (Breast) | >30 | Moderate resistance noted |
| Compound 1c | COLO201 (Colorectal) | <20 | Most sensitive cell line |
This data illustrates the selectivity of action among different cell lines, highlighting the importance of structure-activity relationships in drug design .
Structure–Activity Relationship (SAR)
Further studies have focused on the SAR of related compounds, revealing that modifications to the azabicyclo structure can significantly influence biological activity. For instance, adding specific functional groups has been shown to enhance receptor selectivity and potency against targeted pathways:
| Modification | Effect on Activity |
|---|---|
| N-substitution with cyclohexylurea | Increased selectivity for kappa opioid receptors |
| Alterations to linker conformation | Enhanced interaction with target proteins |
These findings underscore the potential for optimizing this compound through strategic chemical modifications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. For example, evidence from similar azabicyclo compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) suggests using [2-Oxa-spiro[3.4]octane-1,3-dione] as a precursor. Key steps include cyclization with pyridinyl derivatives and benzoylation under anhydrous conditions. Optimizing intermediates (e.g., tert-butyl esters in ) can improve yield and purity .
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?
- Methodology : Use a combination of:
- Elemental analysis for empirical formula confirmation.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, benzoyl aromatic bands).
- UV-Vis spectroscopy to monitor conjugation in the pyridinyl and benzoyl moieties.
- 1H/13C NMR to resolve stereochemistry and confirm bicyclic structure (e.g., coupling constants for azabicyclo protons). highlights these techniques for analogous compounds .
Q. What safety protocols are essential during laboratory handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents ().
- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air ().
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can stereochemical ambiguity in the azabicyclo[3.2.1]octane core be resolved?
- Methodology : Employ X-ray crystallography to determine absolute configuration, as demonstrated for (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one in . Alternatively, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to separate enantiomers and assign configurations via optical rotation .
Q. What strategies mitigate low yields in the final cyclization step?
- Methodology :
- Catalytic Optimization : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may stabilize transition states.
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of sensitive intermediates ( ).
Q. How does the pyridin-3-yl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The pyridinyl group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict regioselectivity, while experimental validation via Hammett plots correlates substituent effects with reaction rates. highlights ethyl esters as stable intermediates for functionalization .
Q. What are the ecological implications of accidental compound release, and how can degradation be monitored?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
